molecular formula C5H2Br2FN B1324267 2,3-Dibromo-5-fluoropyridine CAS No. 878207-82-0

2,3-Dibromo-5-fluoropyridine

Cat. No. B1324267
M. Wt: 254.88 g/mol
InChI Key: ASHZMYYXNMJUDZ-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-fluoropyridine is a chemical compound with the molecular formula C5H2Br2FN . It is a pyridine derivative, which is a class of compounds that contain a six-membered heterocyclic ring with one nitrogen atom .


Synthesis Analysis

The synthesis of 2,3-Dibromo-5-fluoropyridine and similar compounds often involves complex reactions. For instance, a study reports a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another method involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-5-fluoropyridine has been analyzed using various computational methods. The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The compound has a molecular weight of 254.88 g/mol .


Physical And Chemical Properties Analysis

2,3-Dibromo-5-fluoropyridine has a molecular weight of 254.88 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 101 .

Scientific Research Applications

1. Medical Imaging Applications

Fluorine-18 labelled fluoropyridines, like 2,3-Dibromo-5-fluoropyridine, are increasingly used in Positron Emission Tomography (PET) for medical imaging. These compounds have shown potential due to their stability in vivo, offering a reliable method for diagnosis and research in medical science (Carroll, Nairne, & Woodcraft, 2007).

2. Synthesis of Fluoropyridines

Research has focused on the synthesis of various fluoropyridines, including 2,3-Dibromo-5-fluoropyridine. These compounds serve as intermediates in the production of more complex chemical structures and pharmaceuticals. The synthesis methods emphasize efficiency, yield, and purity, contributing to a range of applications in chemical engineering (Huang Gang, 2006).

3. Chemoselective Functionalization

Studies on 2,3-Dibromo-5-fluoropyridine have explored its chemoselective functionalization. This research is pivotal in organic chemistry, as it enables the development of targeted reactions for creating specific chemical compounds. These findings are crucial for pharmaceutical development and the synthesis of complex organic molecules (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

4. Advanced Synthesis Techniques

Innovations in synthetic chemistry involving 2,3-Dibromo-5-fluoropyridine have led to the development of novel synthesis routes. These advancements not only improve the efficiency of producing such compounds but also contribute to a broader understanding of chemical reactions and mechanisms, facilitating the creation of new materials and drugs (Chen Ying-qi, 2008).

Future Directions

The future directions for 2,3-Dibromo-5-fluoropyridine and similar compounds involve further exploration of their synthesis and applications. There is a growing interest in fluoropyridines due to their interesting and unusual physical, chemical, and biological properties . They have potential applications in various fields, including medicinal chemistry and agriculture .

properties

IUPAC Name

2,3-dibromo-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHZMYYXNMJUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628596
Record name 2,3-Dibromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-5-fluoropyridine

CAS RN

878207-82-0
Record name 2,3-Dibromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dibromo-5-fluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

At 60° C., 3-bromo-5-fluoro-pyridin-2-ylamine (56) (1.91 g, 0.01 mol) was dissolved in 48% hydrobromic acid (30 mL). After cooling to −5° C., bromine (3.24 g, 0.02 mol) was added dropwise over 5 min. A solution of sodium nitrite (1.01 g, 0.02 mol) in water (3 mL) was then added at a rate to keep the temperature of the reaction mixture between −5° C. and 0° C. When finished, the temperature was allowed to reach 25° C. The bromine was reduced with an excess of solid sodium sulfite, and the reaction mixture was extracted with EtOAc (3×50 mL). The combined organic extracts were washed with water (30 mL), brine (30 mL), dried over Na2SO4 and filtered. The filtrate was evaporated in vacuo and the residue was purified by flash column chromatography on silica gel (10% to 20% EtOAc in petroleum ether) to give 2,3-dibromo-5-fluoro-pyridine (57) (1.27 g, 5.0 mmol, 50% yield) as a yellow solid.
Quantity
1.91 g
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30 mL
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3.24 g
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1.01 g
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reactant
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3 mL
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0 (± 1) mol
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